1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring substituted with a bromophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 2-bromobenzyl bromide with 1H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: Reduction reactions can be used to modify the triazole ring or the bromophenyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of azide, thiol, or ether derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amine or alkane derivatives.
Scientific Research Applications
1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide.
Material Science: It is used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can coordinate with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
- 1-[(2-Bromophenyl)methyl]-1H-1,3-benzodiazole
- 2-[(2-Bromophenyl)methyl]-1H-imidazole
- 4-[(2-Bromophenyl)methyl]-1H-1,2,3-triazole
Uniqueness: 1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. The compound is characterized by its unique structure that includes a bromophenyl moiety and a triazole ring, contributing to its potential pharmacological properties.
Property | Value |
---|---|
Chemical Formula | C₉H₉BrN₄ |
Molecular Weight | 253.10 g/mol |
CAS Number | 1178290-18-0 |
MDL Number | MFCD12804838 |
Appearance | Powder |
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with a triazole structure exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various bacterial strains and fungi. The presence of the bromophenyl group is believed to enhance this activity through increased lipophilicity and interaction with microbial cell membranes.
Anticancer Properties
Triazoles have been extensively studied for their anticancer potential. The compound has demonstrated cytotoxic effects against several cancer cell lines. A structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring can significantly influence the potency of these compounds against cancer cells. For example, compounds with electron-donating groups on the phenyl ring have shown enhanced activity compared to their counterparts without such substitutions .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymes: Triazoles are known to inhibit various enzymes critical for cellular proliferation and survival.
- Interaction with DNA: Some studies suggest that triazole derivatives can intercalate into DNA or disrupt its function, leading to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the biological activities of triazole derivatives, including this compound:
- Antibacterial Activity: A study reported that triazole derivatives exhibited MIC values significantly lower than standard antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity: In vitro tests showed that certain triazole derivatives were effective against Candida albicans, with some exhibiting antifungal activity up to 64 times more potent than fluconazole .
- Cytotoxicity Against Cancer Cells: Research indicated that compounds similar to this compound displayed IC50 values in the low micromolar range against various cancer cell lines, suggesting promising anticancer activity .
Properties
Molecular Formula |
C9H9BrN4 |
---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9BrN4/c10-8-4-2-1-3-7(8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) |
InChI Key |
GRBOYNSOZKBQRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC(=N2)N)Br |
Origin of Product |
United States |
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